molecular formula C10H19NO4 B2614704 tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 1931934-93-8

tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate

Cat. No.: B2614704
CAS No.: 1931934-93-8
M. Wt: 217.265
InChI Key: KWKVNKDJIRDXRH-SFYZADRCSA-N
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Description

tert-Butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is a chiral carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.27 g/mol . This compound is widely used as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its stereochemistry (3R,4R) is critical for interactions with biological targets, as demonstrated in studies of structurally related kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The starting material, often a suitable diol, undergoes cyclization to form the tetrahydropyran ring. This step may involve acid-catalyzed cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position of the tetrahydropyran ring can be introduced via selective oxidation reactions.

    Carbamate Formation: The final step involves the reaction of the hydroxylated tetrahydropyran with tert-butyl isocyanate under mild conditions to form the desired carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a temporary amine protector, removable under acidic conditions to yield the free amine.

Reaction ConditionsReagents/SolventsProductsKey ApplicationsReferences
Acidic cleavageHCl in dioxaneAmine hydrochlorideAminoglycoside synthesis
Trifluoroacetic acid (TFA)TFA in DCMFree amineIntermediate deprotection
  • Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol.

  • Example : In WO2019194858A1, a Boc-protected intermediate undergoes selective deprotection to expose the amine for subsequent coupling .

Reactivity of the Hydroxyl Group

The secondary hydroxyl group on the tetrahydropyran ring participates in protection, oxidation, or functionalization.

Reaction TypeConditions/ReagentsProductsSelectivity NotesReferences
Protection TBSCl, imidazole, DMFSilyl ether derivativeSteric hindrance from (3R,4R)
Oxidation Dess-Martin periodinaneKetone derivativeRequires mild conditions
Esterification Acetyl chloride, pyridineAcetylated derivativeRetains stereochemistry[General]
  • Key Insight : The hydroxyl group’s stereochemistry influences regioselectivity in multi-step syntheses .

Salt Formation

The free amine (post-deprotection) reacts with acids to form stable salts for isolation.

Acid UsedProductPhysical PropertiesReferences
Hydrochloric acid (HCl)Amine hydrochloride saltm.p. >200°C, hygroscopic
Sulfuric acidAmine sulfate saltImproved crystallinity[General]
  • Application : The hydrochloride salt (CAS 1820575-70-9) is commercially available for further synthetic steps .

Stability and Handling

  • Storage : Stable at 2–8°C under inert atmosphere; sensitive to moisture and strong acids/bases .

  • Degradation : Prolonged exposure to acidic vapors leads to premature deprotection .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate serves as a valuable intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as enzyme inhibitors and in the development of therapeutics targeting various diseases, including cancer and neurodegenerative disorders .

1.2 Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. These compounds may interfere with viral replication processes, making them candidates for further research in antiviral drug development .

Synthetic Organic Chemistry

2.1 Chiral Auxiliary in Synthesis

The compound's chiral nature makes it an excellent candidate as a chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically pure compounds by influencing the stereochemistry of reactions. This application is particularly relevant in synthesizing pharmaceuticals where chirality is crucial for efficacy and safety .

2.2 Building Block for Complex Molecules

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to construct intricate molecular architectures efficiently .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has been explored as a precursor for polymer synthesis. Its functional groups can be incorporated into polymer chains to impart specific properties such as increased thermal stability or enhanced mechanical strength . Research is ongoing to evaluate its effectiveness in creating biodegradable polymers that could have applications in sustainable materials.

3.2 Coatings and Adhesives

The unique chemical structure of this compound allows it to be used in formulating coatings and adhesives with improved adhesion properties and durability. This application is particularly beneficial in industries requiring robust protective coatings .

Case Studies

Study Application Findings
Study on Antiviral PropertiesMedicinal ChemistryIdentified potential as an inhibitor of viral replication pathways .
Asymmetric Synthesis ResearchSynthetic Organic ChemistryDemonstrated effectiveness as a chiral auxiliary leading to high enantiomeric excess .
Polymer Development ProjectMaterials ScienceDeveloped biodegradable polymers with enhanced mechanical properties using this compound as a precursor .

Mechanism of Action

The mechanism by which tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved often include inhibition of enzyme activity or alteration of receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

The compound’s structural analogs vary in ring type (piperidine vs. tetrahydropyran), substituents (hydroxyl, amino, fluorine), and stereochemistry. Below is a detailed comparison:

Structural Analogs with Piperidine vs. Tetrahydropyran Cores

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Differences References
tert-Butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate Tetrahydropyran 3-OH, 4-Boc C₁₀H₁₉NO₄ 217.27 Reference compound
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine 4-OH, 3-Boc C₁₀H₂₀N₂O₃ 216.28 Piperidine core increases basicity; hydroxyl position affects hydrogen bonding
tert-Butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate Tetrahydropyran 3-NH₂, 4-Boc C₁₀H₂₀N₂O₃ 216.28 Amino group enhances nucleophilicity for further functionalization

Key Findings :

  • Ring Flexibility : The tetrahydropyran core (oxane) offers greater conformational rigidity compared to piperidine, influencing target binding selectivity .
  • Substituent Effects: Replacing hydroxyl with amino (e.g., ) alters reactivity, enabling coupling reactions in drug conjugate synthesis .

Stereochemical Variants

Compound Name Stereochemistry Molecular Formula Purity (%) Applications References
tert-Butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate 3S,4R C₁₀H₁₉NO₄ >97% Less active in kinase inhibition assays due to stereochemical mismatch
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 3R,4R C₁₀H₁₉FNO₂ 237.26 Fluorine substitution improves metabolic stability in vivo

Key Findings :

  • Stereochemistry : The (3R,4R) configuration is essential for binding to kinases like JAK3, as shown in studies of tofacitinib analogs .
  • Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit enhanced bioavailability and resistance to oxidative metabolism .

Functional Group Modifications

Compound Name Functional Group Molecular Weight Key Properties References
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane 215.27 Smaller ring size increases strain, reducing stability
tert-Butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate Tetrahydrofuran 297.32 Pyrazole moiety enables π-stacking interactions in target binding

Key Findings :

  • Ring Size : Cyclopentane derivatives () are less thermally stable than six-membered rings.
  • Heterocyclic Additions : Pyrazole-substituted analogs () show improved affinity for hydrophobic binding pockets .

Research Implications

  • Pharmaceutical Design : The (3R,4R) configuration and hydroxyl group are critical for kinase inhibitor activity, as seen in tofacitinib derivatives .
  • Metabolic Optimization : Fluorinated analogs () are prioritized for preclinical studies due to improved pharmacokinetics .
  • Stereochemical Purity : Suppliers like CymitQuimica () emphasize >97% purity to ensure consistency in drug development .

Biological Activity

Tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS Number: 1931934-93-8) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • Purity : ≥97%

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to lipid metabolism.
  • Neuroprotective Effects : It has shown promise in models of neurodegeneration, potentially by reducing oxidative stress and inflammation.

Case Studies and Research Findings

  • Neuroprotective Activity :
    • A study investigated the effects of a similar compound on astrocytes stimulated with amyloid beta (Aβ) peptides. The results indicated that the compound could protect astrocytes from Aβ-induced toxicity, suggesting a potential neuroprotective role .
  • Lipid Metabolism :
    • Research into related compounds has shown that they can influence lipid accumulation in renal cells. For instance, 3-tert-butyl-4-hydroxyanisole (3-BHA) was found to reduce lipid accumulation in human kidney cells, highlighting the importance of structural analogs in understanding metabolic impacts .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundPotential neuroprotective effects; enzyme inhibition
3-tert-butyl-4-hydroxyanisoleReduces lipid accumulation; affects renal lipid metabolism
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamateInhibits amyloidogenesis; moderate protective effect in astrocytes

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate with high stereochemical fidelity?

  • Methodology :

  • Chiral Resolution : Use enantioselective catalysts (e.g., Sharpless asymmetric dihydroxylation) to control the (3R,4R) configuration .
  • Protection-Deprotection Strategy : Employ tert-butyl carbamate (Boc) as a protecting group for the amine to prevent side reactions during hydroxylation .
  • Purification : Utilize preparative HPLC with chiral columns (e.g., CHIRALPAK® IA/IB) to isolate the desired enantiomer .
    • Key Data :
ParameterValue/TechniqueSource
Enantiomeric Excess≥98%
Purification MethodChiral HPLC

Q. How can the structural identity and purity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare observed 1H^1H/13C^{13}C NMR shifts with literature data (e.g., tert-butyl carbamate protons at δ 1.3–1.5 ppm; hydroxyl protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+^+ = 217.15 g/mol) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX for structure refinement .

Advanced Research Questions

Q. How to address discrepancies in reported 1H^1H NMR chemical shifts across studies for this compound?

  • Resolution Strategies :

  • Solvent Effects : Account for deuterated solvent variations (e.g., DMSO-d6_6 vs. CDCl3_3) that influence proton shifts .
  • Dynamic Effects : Investigate intramolecular hydrogen bonding between the hydroxyl and carbamate groups, which may cause signal broadening .
    • Example Comparison :
Proton EnvironmentObserved Shift (δ, ppm)Reference
tert-butyl (Boc)1.42 (s, 9H)
Hydroxyl (3R-OH)2.85 (d, J = 4.2 Hz)

Q. What computational tools are effective for predicting stereochemical outcomes in its synthetic pathways?

  • Methods :

  • Density Functional Theory (DFT) : Optimize transition-state geometries to predict enantioselectivity (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates using AMBER or CHARMM force fields .

Q. How to design crystallization protocols for X-ray diffraction analysis of this compound?

  • Protocol Design :

  • Solvent Screening : Test mixed-solvent systems (e.g., ethyl acetate/hexane) for slow evaporation to grow single crystals .
  • Data Collection : Use SHELXL for structure refinement, focusing on resolving hydrogen-bonding networks involving the hydroxyl and carbamate groups .
    • Key Parameters :
ParameterOptimal Condition
Crystallization Temp4°C (slow cooling)
Space GroupP21_121_121_1 (common for chiral molecules)

Q. What strategies mitigate racemization during derivatization of the hydroxyl group?

  • Mitigation Approaches :

  • Low-Temperature Reactions : Perform acylations or sulfonylations at 0–5°C to minimize epimerization .
  • Protecting Group Selection : Use sterically hindered groups (e.g., TBS ether) to shield the chiral center .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-hydroxyoxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVNKDJIRDXRH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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